Propan-2-yl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

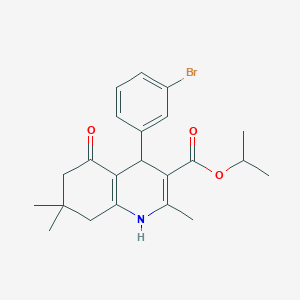

Propan-2-yl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a 3-bromophenyl substituent at position 4 and a propan-2-yl ester group. This compound belongs to the 1,4-dihydropyridine (1,4-DHP) family, which is pharmacologically significant for calcium channel modulation and antimicrobial activity . Its structural uniqueness lies in the bromine atom at the meta position of the phenyl ring, which may influence steric and electronic interactions in biological systems.

Properties

IUPAC Name |

propan-2-yl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26BrNO3/c1-12(2)27-21(26)18-13(3)24-16-10-22(4,5)11-17(25)20(16)19(18)14-7-6-8-15(23)9-14/h6-9,12,19,24H,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRJDKRKYJMMAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)Br)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385903 | |

| Record name | propan-2-yl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4221-47-0 | |

| Record name | propan-2-yl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-bromobenzaldehyde with cyclohexanone in the presence of a base to form an intermediate, which is then reacted with ethyl acetoacetate and ammonium acetate under reflux conditions to yield the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Propan-2-yl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Pharmacological Implications

The compound’s analogs differ in aryl substituents, ester groups, and substitution patterns. Key comparisons include:

Table 1: Structural and Functional Comparisons

Key Observations:

Substituent Position :

- The 3-bromophenyl group in the target compound may offer distinct steric effects compared to 2-bromophenyl (Compound 36) or 4-chlorophenyl derivatives. Bromine’s meta position could enhance binding specificity in enzyme pockets .

- Chlorine (electron-withdrawing) vs. methoxy/hydroxy (electron-donating) substituents alter electronic density, impacting interactions with targets like phospholipase A2 or microbial enzymes .

Benzyl esters (e.g., ) may confer stability but reduce solubility due to aromatic bulk .

Pharmacological Activity Trends

- Antimicrobial Activity: Ethyl 4-(2-chlorophenyl)-... demonstrated dose-dependent inhibition of Pseudomonas aeruginosa (MIC: 12.5 µg/mL) and Gram-positive bacteria, attributed to the chloro-substituent’s electronegativity disrupting microbial membranes . The target compound’s bromine atom may enhance this effect due to greater hydrophobicity .

- Anti-inflammatory Activity: Ethyl 4-(2-chlorophenyl)-... inhibited phospholipase A2 (IC50: 0.8 µM), a key enzyme in eicosanoid synthesis. Brominated analogs (target and Compound 36) are hypothesized to show similar or improved activity .

- Cardiovascular Effects: 1,4-DHPs like Compound 36 are known calcium channel blockers. The propan-2-yl ester in the target compound may prolong half-life due to slower esterase-mediated hydrolysis .

Biological Activity

Propan-2-yl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS Number: 4221-47-0) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of hexahydroquinoline derivatives known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.

The compound's molecular formula is , with a molecular weight of approximately 432.35 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.34 g/cm³ |

| Boiling Point | 519.9 °C at 760 mmHg |

| Flash Point | 268.2 °C |

| LogP | 5.33 |

Anticancer Properties

Recent studies have highlighted the potential of hexahydroquinoline derivatives as anticancer agents. For instance, compounds within this class have shown efficacy against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest. The compound has been noted for its ability to inhibit tumor growth in specific cancer models:

- Case Study : In vitro studies demonstrated that the compound significantly reduced the viability of melanoma cells by inducing apoptosis via the mitochondrial pathway .

- Mechanism : The proposed mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

Hexahydroquinoline derivatives also exhibit anti-inflammatory properties. The compound has been investigated for its ability to inhibit pro-inflammatory cytokines:

- Research Findings : In a controlled study, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens:

- Study Results : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of hexahydroquinoline derivatives. Modifications at different positions on the quinoline ring can lead to enhanced potency or selectivity for specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Bromine substitution | Increased anticancer activity |

| Alkyl chain length | Improved solubility and bioavailability |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Propan-2-yl 4-(3-bromophenyl)-...-carboxylate, and how can reaction conditions be optimized?

- The compound is typically synthesized via multi-step condensation and cyclization reactions. A common approach involves reacting a substituted benzaldehyde (e.g., 3-bromobenzaldehyde) with an appropriate amine to form an imine intermediate, followed by cyclization with a cyclohexanone derivative. Key parameters include:

- Catalysts : Acid catalysts (e.g., p-toluenesulfonic acid) are critical for imine formation and cyclization .

- Solvents : Polar aprotic solvents (e.g., ethanol, DMF) enhance reaction efficiency .

- Temperature : Reactions often proceed at 80–100°C to balance yield and purity .

- Optimization requires monitoring via TLC or HPLC to ensure intermediates are formed with minimal side products .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- 1H/13C NMR : Essential for confirming the hexahydroquinoline core, substituent positions (e.g., 3-bromophenyl), and ester group .

- X-ray crystallography : Resolves bond lengths, angles, and conformational dynamics. For example, crystal structures of similar compounds reveal chair conformations in the hexahydroquinoline ring and planar arrangements in aromatic substituents .

- IR spectroscopy : Validates functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the ester and ketone) .

Q. What preliminary biological assays are recommended to screen for pharmacological activity?

- Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria and fungi, comparing zones of inhibition to standard drugs .

- Anti-inflammatory testing : Measure inhibition of COX-2 or TNF-α in cell-based models at concentrations ≤10 μM .

- Cytotoxicity assays : Employ MTT or resazurin-based viability tests on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what limitations exist?

- Molecular docking : Use software like AutoDock Vina to simulate binding to targets such as DNA topoisomerase II or COX-2. The bromophenyl group may enhance hydrophobic interactions, while the ester moiety could participate in hydrogen bonding .

- MD simulations : Assess binding stability over 100–200 ns trajectories. Limitations include force field inaccuracies for halogenated systems and solvent effects .

- QSAR studies : Correlate substituent electronegativity (e.g., bromine) with bioactivity to guide analog design .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

- Standardize assay protocols : Discrepancies often arise from differences in cell lines, incubation times, or solvent carriers (e.g., DMSO vs. ethanol) .

- Control for stereochemistry : Ensure enantiomeric purity, as racemic mixtures may show reduced activity compared to single isomers .

- Validate target specificity : Use knockout models or siRNA silencing to confirm if observed effects are target-mediated vs. off-target .

Q. How does the 3-bromophenyl substituent influence the compound’s reactivity in derivatization reactions?

- Nucleophilic aromatic substitution : The bromine atom at the meta position can be replaced with -NH2 or -SH groups under Pd-catalyzed conditions (e.g., Buchwald-Hartwig amination) .

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces diverse substituents, enhancing bioactivity diversity .

- Steric effects : The meta position reduces steric hindrance compared to ortho, enabling higher yields in SNAr reactions .

Methodological Considerations

Q. What analytical techniques are critical for assessing purity and stability during storage?

- HPLC-MS : Quantifies impurities (e.g., de-esterified byproducts) and confirms molecular ion peaks .

- DSC/TGA : Evaluates thermal stability; similar hexahydroquinolines decompose above 200°C .

- Accelerated stability studies : Store at 40°C/75% RH for 6 months to predict degradation pathways (e.g., hydrolysis of the ester group) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

- Modify the ester group : Replace propan-2-yl with bulkier esters (e.g., benzyl) to enhance lipophilicity and membrane permeability .

- Vary the aryl substituent : Substitute 3-bromophenyl with electron-deficient rings (e.g., 3-nitrophenyl) to improve DNA intercalation .

- Introduce heterocycles : Replace the hexahydroquinoline core with pyridine or piperidine rings to modulate pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.